(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane
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Overview
Description
(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-5-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of phenolic or hydrocarbon derivatives, respectively.
Scientific Research Applications
(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These halogen atoms can undergo nucleophilic substitution, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The tert-butyl dimethylsilane moiety provides steric protection and stability to the phenoxy group, facilitating selective reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- (3-Bromophenoxy)(tert-butyl)dimethylsilane
- (3-Bromo-5-fluorophenoxy)(tert-butyl)dimethylsilane
Uniqueness
(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which provides distinct reactivity compared to similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H18BrClOSi |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
(3-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 |
InChI Key |
IHLPBUBPCQUBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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